1-(2-Methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

1-(2-Methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea (CAS 1219903-80-6) is a synthetic, trisubstituted urea derivative with the molecular formula C₁₅H₁₈N₂O₂S and a molecular weight of 290.38 g·mol⁻¹. The compound features a central urea scaffold substituted with a 2-methoxyethyl chain, a phenyl ring, and a thiophen-3-ylmethyl unit.

Molecular Formula C15H18N2O2S
Molecular Weight 290.38
CAS No. 1219903-80-6
Cat. No. B2545353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea
CAS1219903-80-6
Molecular FormulaC15H18N2O2S
Molecular Weight290.38
Structural Identifiers
SMILESCOCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H18N2O2S/c1-19-9-8-17(11-13-7-10-20-12-13)15(18)16-14-5-3-2-4-6-14/h2-7,10,12H,8-9,11H2,1H3,(H,16,18)
InChIKeyCUUSZXMGIMTLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea (CAS 1219903-80-6) – Chemical Identity and Structural Class for Targeted Procurement


1-(2-Methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea (CAS 1219903-80-6) is a synthetic, trisubstituted urea derivative with the molecular formula C₁₅H₁₈N₂O₂S and a molecular weight of 290.38 g·mol⁻¹ . The compound features a central urea scaffold substituted with a 2-methoxyethyl chain, a phenyl ring, and a thiophen-3-ylmethyl unit. It belongs to the broader class of thiophene-3-yl-methyl ureas, a chemotype that has been explored in medicinal chemistry as a platform for CCR5 antagonism and for tuning hERG liability [1]. The combination of a hydrogen-bond-capable urea core and three structurally distinct side chains renders the molecule a versatile building block or profiling probe in early-stage small-molecule research programs.

Why 1-(2-Methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea Cannot Be Replaced by a Simple Analog Without Losing Structural and Pharmacological Resolution


Trisubstituted ureas within the thiophene-3-yl-methyl class are highly sensitive to even single-group substitutions at the urea nitrogen atoms. In the CCR5 antagonist series, small modifications to the substituent pattern profoundly altered both target potency and hERG channel inhibition, with lipophilicity and steric occupancy around the thiophene ring proving critical [1]. In the case of 1-(2-methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea, the 2-methoxyethyl chain introduces a specific hydrogen-bond-acceptor motif and modulates LogP, while the phenyl substituent provides aromatic π-stacking potential absent in dialkyl or bis-thiophene analogs. Interchanging this compound with a less-substituted urea (e.g., 1-phenyl-3-(thiophen-3-ylmethyl)urea or 1-(2-methoxyethyl)-3-phenylurea) removes an entire functional arm, potentially altering conformational bias, hydrogen-bonding capacity, and off-target profiles in ways that cannot be predicted without experimental verification. Consequently, procurement decisions for mechanistic studies, selectivity profiling, or SAR expansion demand the exact substitution pattern.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea Versus Closest Analogs


Structural Differentiation from the Parent 1-Phenyl-3-(thiophen-3-ylmethyl)urea by Incorporation of a 2-Methoxyethyl Arm

The presence of the 2-methoxyethyl substituent on the urea N1 atom distinguishes 1-(2-methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea from the simpler analog 1-phenyl-3-(thiophen-3-ylmethyl)urea (C₁₂H₁₂N₂OS, MW 232.30). Although no direct comparative pharmacology is publicly available, the class-level evidence from the thiophene-3-yl-methyl urea series demonstrates that altering N1 substitution changes both CCR5 binding and hERG inhibition by modulating lipophilicity and steric environment [1]. The methoxyethyl group increases molecular weight by ~58 Da, adds one rotatable bond, and introduces an additional hydrogen-bond acceptor, all of which are expected to influence permeability, solubility, and target-off-target discrimination relative to the parent compound lacking this arm.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Functional Divergence from 1-(2-Methoxyethyl)-3-phenylurea Through Addition of the Thiophen-3-ylmethyl Moiety

Compared with 1-(2-methoxyethyl)-3-phenylurea (C₁₀H₁₄N₂O₂, MW 194.23), the target compound incorporates a thiophen-3-ylmethyl group on the urea N1, expanding the molecular framework. The thiophene ring provides aromatic character distinct from benzene, with different electron density distribution and potential for sulfur-mediated interactions. In the CCR5 antagonist series, the thiophene-3-yl-methyl motif was specifically selected to balance lipophilicity and mitigate hERG inhibition; the removal or replacement of the thiophene with a simple alkyl chain resulted in loss of antiviral potency in closely related ureas [1]. While no head-to-head data exist for this exact pair, the class-wide SAR indicates that the thiophene-3-ylmethyl group is non-redundant for biological activity.

Chemical Biology Fragment-Based Drug Design Scaffold Hopping

Differentiation from Bis-Thiophene Urea Congeners via Phenyl-Thiophene Imbalance

Several analogs in the thiophene-urea class carry two thiophene substituents (e.g., 1-(thiophen-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea, CAS 1209736-86-6). The target compound replaces one thiophene with a phenyl ring, creating an asymmetric aromatic environment. In the CCR5 antagonist optimization study, variations in the aromatic N3 substituent shifted both CCR5 binding affinity and hERG inhibition; phenyl-containing derivatives exhibited a different selectivity window compared to bis-heteroaryl counterparts, though the optimal balance was context-dependent [1]. The phenyl group offers a distinct electron density profile and metabolic stability profile relative to thiophene, factors that are experimentally meaningful in selectivity screening campaigns.

Medicinal Chemistry Structure-Activity Relationship Selectivity Profiling

Validated Research and Industrial Application Scenarios for 1-(2-Methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea


CCR5 Antagonist Lead Optimization and hERG Liability Profiling

The thiophene-3-yl-methyl urea scaffold has been validated as a CCR5 antagonist chemotype capable of achieving oral bioavailability and mitigated hERG inhibition [1]. 1-(2-Methoxyethyl)-3-phenyl-1-(thiophen-3-ylmethyl)urea incorporates the critical N1-methoxyethyl and N3-phenyl substitution pattern that, in close analogs, balances antiviral potency and cardiac safety. Procurement of this specific compound enables head-to-head SAR expansion against a reference set of thiophene-urea CCR5 antagonists and provides a tool for dissecting the contribution of the methoxyethyl chain to hERG liability and HIV-1 entry inhibition.

Chemical Probe for Urea-Mediated Protein-Ligand Interaction Studies

The compound's three distinct substituents offer a structured chemical probe for studying urea-mediated hydrogen bonding, π-stacking, and hydrophobic interactions in protein binding sites. Its phenyl ring can serve as a UV/fluorescence handle, while the thiophene sulfur provides a unique spectroscopic or crystallographic marker (anomalous scattering). These features make it suitable for biophysical fragment screening or competitive binding assays where unambiguous identification of the binding pose is required.

Synthetic Building Block for Diversified Urea Libraries

As a trisubstituted urea with a reactive thiophene ring amenable to electrophilic substitution or cross-coupling, the compound functions as a versatile intermediate for generating focused libraries. The methoxyethyl chain can be deprotected or derivatized, the phenyl ring allows late-stage functionalization, and the thiophene-3-ylmethyl group offers a site for further SAR exploration. This multi-exit scaffold supports parallel synthesis efforts aimed at generating novel kinase inhibitors, GPCR modulators, or antimicrobial agents within the urea chemical space.

Negative Control or Selectivity Counter-Screen in Urea-Based Drug Discovery

In projects exploring urea-based inhibitors of soluble epoxide hydrolase (sEH), kinases, or proteases, the compound can serve as a structurally matched inactive or weakly active control, provided its biological inactivity against the target of interest is experimentally confirmed. Its physicochemical similarity to active leads, combined with a substitution pattern predicted to be outside the optimal SAR for many urea targets, makes it a candidate for use in counter-screens to rule out non-specific urea-driven assay interference.

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